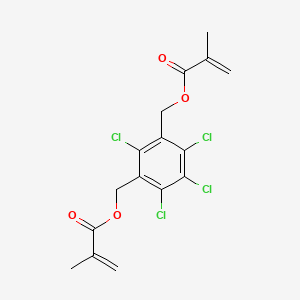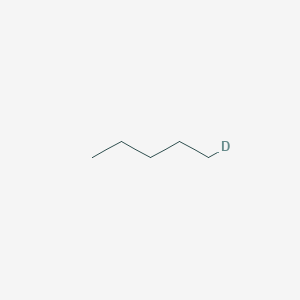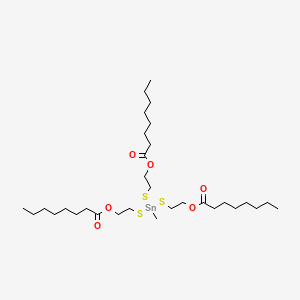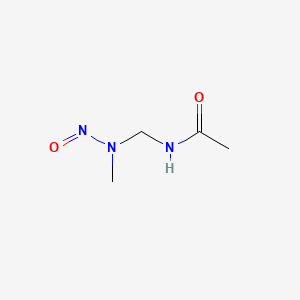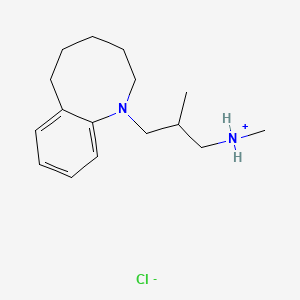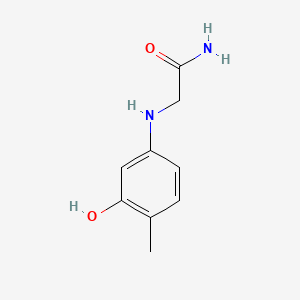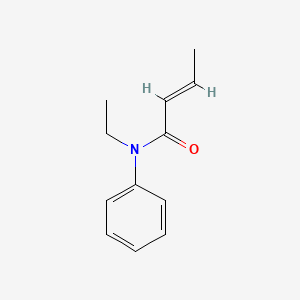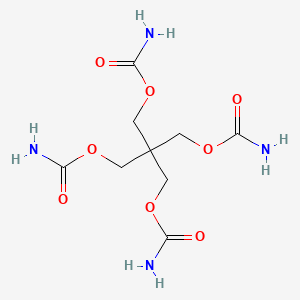
Pentaerythritol tetracarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaerythritol tetracarbamate is a chemical compound derived from pentaerythritol, a polyhydric alcohol This compound is known for its unique structure, which includes four carbamate groups attached to a central pentaerythritol core
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaerythritol tetracarbamate is synthesized through the transesterification of pentaerythritol with a carbamate ester of a low boiling alcohol, such as C1-C4 alkanols. The reaction typically involves heating the mixture to temperatures above 90°C, where the this compound is insoluble and can be recovered by filtration .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of catalysts such as dibutyl tin oxide, aluminum alkoxides, or zinc oxide to enhance the reaction efficiency . The reaction mass is then filtered to isolate the this compound.
Chemical Reactions Analysis
Types of Reactions: Pentaerythritol tetracarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its carbamate groups.
Substitution: The compound can participate in substitution reactions where its carbamate groups are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Scientific Research Applications
Pentaerythritol tetracarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is utilized in the production of polymers and resins due to its stability and reactivity.
Mechanism of Action
The mechanism by which pentaerythritol tetracarbamate exerts its effects involves its interaction with various molecular targets. The carbamate groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and cellular processes.
Comparison with Similar Compounds
Pentaerythritol tetranitrate: Known for its explosive properties and use as a vasodilator.
Pentaerythritol tetrabenzoate: Used in the production of plasticizers and resins.
Pentaerythritol tetrakis(3-mercaptopropionate): Utilized in the synthesis of polymers and coatings.
Uniqueness: Pentaerythritol tetracarbamate stands out due to its unique combination of carbamate groups, which impart distinct chemical and physical properties
Properties
CAS No. |
24794-44-3 |
|---|---|
Molecular Formula |
C9H16N4O8 |
Molecular Weight |
308.25 g/mol |
IUPAC Name |
[3-carbamoyloxy-2,2-bis(carbamoyloxymethyl)propyl] carbamate |
InChI |
InChI=1S/C9H16N4O8/c10-5(14)18-1-9(2-19-6(11)15,3-20-7(12)16)4-21-8(13)17/h1-4H2,(H2,10,14)(H2,11,15)(H2,12,16)(H2,13,17) |
InChI Key |
VNHRHKFZZHJVBI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COC(=O)N)(COC(=O)N)COC(=O)N)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


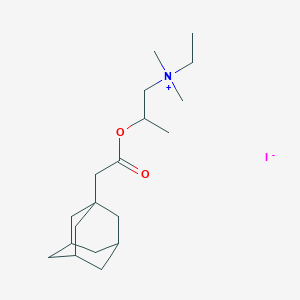

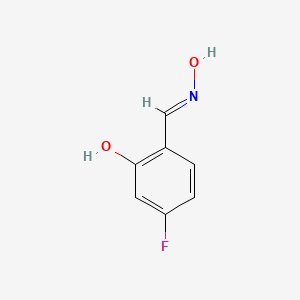
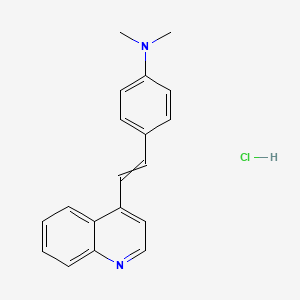
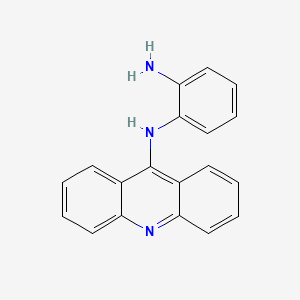
![3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene](/img/structure/B13755339.png)
